molecular formula C8H6BrClO2 B14090642 2-Bromo-4-chloro-6-methylbenZoic acid CAS No. 2092769-93-0

2-Bromo-4-chloro-6-methylbenZoic acid

Katalognummer: B14090642
CAS-Nummer: 2092769-93-0
Molekulargewicht: 249.49 g/mol
InChI-Schlüssel: OCKIIHXWDMORPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-chloro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-methylbenzoic acid typically involves the bromination and chlorination of 6-methylbenzoic acid. One common method includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using cost-effective and readily available starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-chloro-6-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce carboxylic acids and alcohols, respectively .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-chloro-6-methylbenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chloro-6-methylbenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-chloro-6-methylbenzoic acid: C8H6BrClO2

    2-Chloro-6-methylbenzoic acid: C8H7ClO2

    4-Bromo-2-methylbenzoic acid: C8H7BrO2

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its reactivity and interactions compared to similar compounds. This dual substitution pattern can enhance its utility in various synthetic and industrial applications .

Eigenschaften

CAS-Nummer

2092769-93-0

Molekularformel

C8H6BrClO2

Molekulargewicht

249.49 g/mol

IUPAC-Name

2-bromo-4-chloro-6-methylbenzoic acid

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

OCKIIHXWDMORPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C(=O)O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.